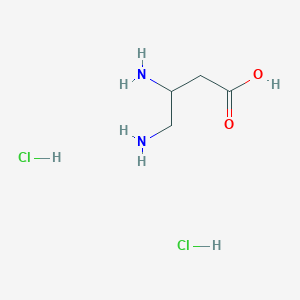

3,4-Diaminobutanoic acid dihydrochloride

描述

属性

IUPAC Name |

3,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSOFTBXTQXELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109754-82-7 | |

| Record name | 3,4-diaminobutanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diaminobutanoic acid dihydrochloride can be achieved through various methods. One common approach involves the desymmetrisation of dimethyl 3-(benzylamino)glutarate through enzymatic ammonolysis . This method includes several steps, such as acetylation and selective deprotection, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, suitable for pharmaceutical and biomedical applications.

化学反应分析

Types of Reactions

3,4-Diaminobutanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the amino groups.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The amino groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted amino acids .

科学研究应用

Neuroscience

- GABAergic System Studies : DAB's ability to modulate GABA levels makes it crucial in studying the GABAergic system, which is vital for understanding various neurological disorders such as epilepsy and anxiety.

- Neuroprotective Effects : Research indicates that increasing GABA levels can provide neuroprotective effects against excitotoxicity and neurodegeneration.

Cancer Research

- Antitumor Activity : DAB has demonstrated significant antitumor effects against glioma cells. It induces osmotic lysis in these cells by enhancing their uptake through specific transporters, leading to cell death. A case study highlighted that higher concentrations of DAB resulted in increased cell death rates in glioma cultures.

Biochemical Synthesis

- Reagent in Organic Chemistry : DAB is utilized as a reagent for synthesizing complex organic molecules due to its functional groups that can participate in various chemical reactions such as oxidation and substitution.

Pharmaceutical Development

- Therapeutic Potential : Given its role in modulating neurotransmitter levels, DAB is being investigated for developing treatments for neurological disorders and metabolic diseases.

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits GABA-T, increasing GABA levels | |

| Antitumor Activity | Induces osmotic lysis in glioma cells | |

| Neurotoxicity | Potential liver damage and convulsions |

Case Study: Antitumor Activity in Glioma Cells

In vitro studies have shown that 3,4-diaminobutanoic acid dihydrochloride effectively inhibits glioma cell growth. The mechanism involves significant uptake through the System A transporter, leading to cellular swelling and eventual lysis due to osmotic pressure. The results indicated a concentration-dependent effect, where higher doses resulted in increased cell death rates.

作用机制

The mechanism of action of 3,4-Diaminobutanoic acid dihydrochloride involves its interaction with various molecular targets. It can inhibit specific enzymes, such as GABA transaminase, leading to elevated levels of gamma-aminobutyric acid (GABA) in the brain . This action is beneficial in managing neurological conditions by modulating neurotransmitter levels.

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers: 2,4-Diaminobutyric Acid Dihydrochloride

The most direct structural analog is DL-2,4-diaminobutyric acid dihydrochloride (CAS: 65427-54-5), which shares the same molecular formula (C₄H₁₂Cl₂N₂O₂) but differs in the positions of the amino groups (2nd and 4th carbons vs. 3rd and 4th) . Key distinctions include:

- This difference may affect its utility in peptide synthesis or metal coordination .

Stereoisomers: (S)-2,4-Diaminobutanoic Acid Dihydrochloride

The (S)-enantiomer of 2,4-diaminobutanoic acid dihydrochloride (CAS: 65427-54-5) exhibits a structural similarity score of 0.85 to the 3,4-isomer . Unlike the racemic DL-form, the (S)-configuration is enantiomerically pure, which could enhance its specificity in chiral catalysis or drug design. However, the positional isomerism (2,4 vs. 3,4) remains a critical differentiating factor in biological activity .

Functional Analogs: Arsenic-Containing Dihydrochlorides

3,3'-Diamino-4,4'-dihydroxyarsenobenzene dihydrochloride (CAS: 612-83-9), an arsenic-based compound, shares the dihydrochloride salt feature but diverges significantly in structure and application. It is synthesized under strong hydrochloric acid conditions (>4.7 normal) and was historically investigated for therapeutic uses, such as salvarsan analogs . Unlike 3,4-diaminobutanoic acid dihydrochloride, this compound’s aromatic backbone and arsenic content limit its relevance to biomedical contexts requiring heavy-metal-free intermediates .

Other Diamine Salts

- 1,4-Diaminobutane Dihydrochloride (CAS: 333-93-7): A simple diamine salt lacking the carboxylic acid group, making it unsuitable for amino acid-based applications but relevant in polymer chemistry .

Data Table: Comparative Analysis of Key Compounds

*Note: The same CAS number applies to both racemic and enantiomeric forms due to regulatory classification differences.

生物活性

Overview

3,4-Diaminobutanoic acid dihydrochloride (DAB) is a chiral diamino acid derivative with significant biological implications. It is primarily recognized for its potential roles in enzyme inhibition and as a substrate in various biochemical pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H12Cl2N2O2

- Molecular Weight : 167.06 g/mol

- CAS Number : 141318-79-8

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : DAB acts as a non-competitive inhibitor of GABA transaminase (GABA-T), which is responsible for the degradation of gamma-aminobutyric acid (GABA) into glutamate. By inhibiting this enzyme, DAB increases GABA levels in the brain, potentially enhancing its inhibitory effects on neuronal excitability .

- GABA Reuptake Inhibition : DAB also inhibits the reuptake of GABA, further contributing to elevated GABA concentrations. This dual action may have implications for treating conditions like epilepsy and anxiety disorders .

Antitumor Effects

Research indicates that DAB has notable antitumor activity, particularly against human glioma cells. The compound's uptake by these cells can lead to osmotic lysis, suggesting potential use in targeted cancer therapies .

Neurotoxicity

Despite its therapeutic potential, DAB is classified as a neurotoxin. Prolonged exposure may lead to adverse effects such as liver damage and convulsions, highlighting the need for careful consideration in therapeutic contexts .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits GABA-T, increasing GABA levels | |

| Antitumor Activity | Induces osmotic lysis in glioma cells | |

| Neurotoxicity | Potential liver damage and convulsions |

Case Study: Antitumor Activity in Glioma Cells

A study demonstrated that DAB effectively inhibited the growth of glioma cells in vitro. The mechanism involved significant uptake through the System A transporter, leading to cellular swelling and eventual lysis due to osmotic pressure. The results indicated a concentration-dependent effect, with higher doses resulting in increased cell death rates .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 2,4-Diaminobutyric Acid (DABA) | GABA-T inhibitor; GABA reuptake inhibitor | Non-chiral form; neurotoxic properties |

| (S)-3,4-Diaminobutanoic Acid | Similar structure but different biological activity | Enantiomer with distinct pharmacological effects |

常见问题

Q. Table 1. Key Analytical Parameters for Characterization

| Technique | Conditions | Target Metrics | Reference |

|---|---|---|---|

| HPLC (Purity) | C18 column, 0.1% TFA/ACN gradient | Retention time: 8.2 min | |

| ESI-MS | Positive mode, m/z 167.1 [M+H] | Mass accuracy: ±0.1 Da | |

| NMR | DO, 500 MHz | δ 3.4 ppm (CHNH) |

Q. Table 2. Stability Under Storage Conditions

| Condition | Degradation (%) at 6 Months | Mitigation Strategy |

|---|---|---|

| –20°C (desiccated) | <5% | Use argon-purged vials |

| 4°C (solution) | 15–20% | Add 0.1% TCEP |

| Room temperature | >50% | Avoid prolonged exposure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。